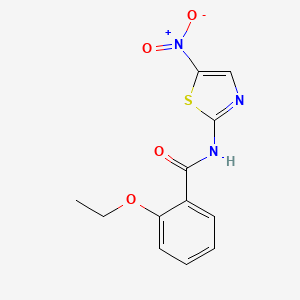

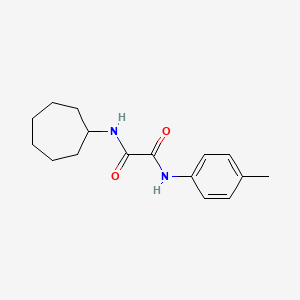

2-éthoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

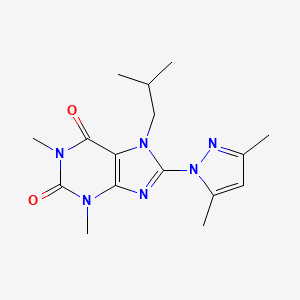

The compound "2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide" is a derivative of benzamide, which is a functional group characterized by a benzene ring attached to an amide group. This particular compound includes additional substituents: an ethoxy group and a nitro group attached to a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of these groups suggests that the compound could exhibit a range of biological activities, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related benzamide derivatives is well-documented in the literature. For example, the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substituents has been reported, and these compounds have been evaluated for their antiproliferative and antioxidative activities . Similarly, the synthesis of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors has been described, with optimization leading to potent compounds with significant biological effects . These methods could potentially be adapted for the synthesis of "2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For instance, the crystal structure and solid-state arrangement of N-(benzo[d]thiazol-2-yl)benzamide derivatives have been studied, revealing that the position of the nitro substituent affects the geometry and intermolecular interactions within the crystal lattice . These structural insights are crucial for understanding the behavior of "2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide" and predicting its potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For example, the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with metal ions to form coordination compounds has been explored, leading to compounds with significant antitumor activity . Such reactions could be explored for "2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide" to generate metal complexes that might exhibit unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and characterization of related compounds, including their spectroscopic properties and thermal analysis, have been reported . These properties are essential for the practical application of "2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide" in biological systems, as they determine the compound's bioavailability and interaction with cellular components.

Applications De Recherche Scientifique

- 2-éthoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide a été étudié pour ses propriétés antibactériennes. Les chercheurs ont exploré son efficacité contre diverses souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives. Des études supplémentaires sont nécessaires pour déterminer son mécanisme d'action et ses applications cliniques potentielles .

- Les antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs. Ce composé a été évalué pour son activité antioxydante, qui pourrait être pertinente pour la prévention des maladies liées au stress oxydatif. Les chercheurs ont examiné sa capacité à piéger les radicaux libres et à protéger les composants cellulaires .

- SIRT1 (sirtuine 1) est une enzyme impliquée dans les processus cellulaires tels que le vieillissement, le métabolisme et la réponse au stress. Ce candidat médicament est en cours d'investigation pour une utilisation clinique dans des affections telles que l'atrophie, la septicémie, le psoriasis, le diabète de type 2 et la dystrophie musculaire. Les essais cliniques (NCT01154101 et NCT01031108) et la recherche de haute qualité indiquent le potentiel de la modulation de SIRT1 dans le traitement de diverses maladies .

- Les chercheurs ont synthétisé des composés apparentés en modifiant la structure du cycle thiazole. Ces dérivés, y compris les 5-(2-substitués-1,3-thiazol-5-yl)-2-alcoxybenzamides, ont été criblés pour leur activité antifongique. Alors que l'activité spécifique de This compound reste à explorer pleinement, ses caractéristiques structurales suggèrent des propriétés antifongiques potentielles .

Activité antibactérienne

Potentiel antioxydant

Modulation de SIRT1

Activité antifongique

Orientations Futures

The future directions for research on “2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .

Propriétés

IUPAC Name |

2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-9-6-4-3-5-8(9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXVMRRMIHMUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)